molecular formula C15H14N6O3S2 B2744609 3,5-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-4-sulfonamide CAS No. 1904179-10-7

3,5-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-4-sulfonamide

货号: B2744609
CAS 编号: 1904179-10-7
分子量: 390.44
InChI 键: RSPNQLVMGCYNHN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,5-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H14N6O3S2 and its molecular weight is 390.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

3,5-dimethyl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O3S2/c1-9-15(10(2)24-20-9)26(22,23)16-7-14-18-17-13-4-3-12(19-21(13)14)11-5-6-25-8-11/h3-6,8,16H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSPNQLVMGCYNHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

3,5-Dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-4-sulfonamide (CAS Number: 1904179-10-7) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N6O3S2C_{15}H_{14}N_{6}O_{3}S_{2}, with a molecular weight of approximately 390.4 g/mol. The structure comprises an isoxazole ring, a triazole-pyridazine moiety, and a thiophene group, which contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC15H14N6O3S2C_{15}H_{14}N_{6}O_{3}S_{2}
Molecular Weight390.4 g/mol
CAS Number1904179-10-7

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : In vitro assays using the MTT method demonstrated that certain derivatives showed IC50 values less than 10 µM against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, indicating potent anticancer activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A series of related isoxazole derivatives were tested against various bacterial strains:

  • Inhibition Studies : The compound demonstrated moderate to high antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of certain kinases involved in cell proliferation and survival pathways. For instance, it has shown potential as an inhibitor of c-Met kinase, which plays a critical role in tumor growth and metastasis .
  • Cell Cycle Arrest : Studies suggest that the compound may induce cell cycle arrest in the G0/G1 phase in cancer cells, leading to reduced proliferation rates .

Case Studies and Research Findings

  • Study on Anticancer Effects :
    • A study published in Pharmaceutical Research evaluated the anticancer properties of various triazolo-pyridazine derivatives. The findings indicated that modifications at the isoxazole position significantly enhanced cytotoxicity against multiple cancer cell lines .
  • Antimicrobial Efficacy :
    • A research article explored the synthesis of novel isoxazole derivatives and their antimicrobial activities. The results showed that specific structural features contributed to increased efficacy against pathogenic bacteria .

科学研究应用

Antimicrobial Properties

Research has indicated that compounds similar to 3,5-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-4-sulfonamide exhibit significant antimicrobial activity. A study on a series of triazole derivatives demonstrated that they possess potent activity against various bacterial strains, particularly Gram-positive bacteria. The mechanism of action often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism .

Anticancer Potential

In vitro studies have shown that compounds containing the isoxazole and sulfonamide moieties can inhibit cancer cell proliferation. For instance, related compounds have been tested against multiple cancer cell lines (e.g., HCT116 and MCF7) and exhibited cytotoxic effects. These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Case Studies

  • Antimicrobial Activity Assessment : A study evaluated a related series of triazole compounds for their antimicrobial efficacy using disc diffusion methods. Results indicated that certain derivatives had higher activity against Bacillus cereus and Staphylococcus aureus, which supports the potential use of similar compounds in treating bacterial infections .
  • Cytotoxicity Evaluation : In another study, derivatives of sulfonamide compounds were assessed for their cytotoxic effects on various cancer cell lines. The findings revealed that specific structural modifications significantly enhanced their anticancer activity .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of This compound to target enzymes involved in disease pathways. These studies typically utilize software like AutoDock to simulate interactions at the molecular level, providing insights into how structural variations can influence biological activity .

常见问题

Basic Question: What synthetic methodologies are recommended for constructing the triazolopyridazine core in this compound?

Methodological Answer:
The triazolopyridazine scaffold can be synthesized via cyclocondensation reactions. A common approach involves:

  • Step 1: Reacting hydrazine derivatives with carbonyl-containing intermediates (e.g., diethyl oxalate) in toluene under reflux, using sodium hydride as a base to form triazole precursors .
  • Step 2: Subsequent annulation with pyridazine derivatives (e.g., 6-(thiophen-3-yl)pyridazin-3-amine) under acidic or thermal conditions.
  • Purification: Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures is typically employed .

Example Data from Analogous Syntheses:

StepReagents/ConditionsYieldReference
Triazole formationDiethyl oxalate, NaH, toluene, 110°C68–73%
Pyridazine annulationPOCl₃, DMF, 80°C70–75%

Basic Question: How should researchers validate the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., thiophene protons at δ 7.3–7.5 ppm, isoxazole methyl groups at δ 2.1–2.3 ppm). Match splitting patterns to expected coupling constants (e.g., J=3.54.0HzJ = 3.5–4.0 \, \text{Hz} for thiophene protons) .
  • High-Performance Liquid Chromatography (HPLC): Employ a C18 column with acetonitrile/water (70:30) mobile phase; target ≥95% purity at 254 nm .
  • Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~430) via LC-MS .

Advanced Question: What computational strategies predict this compound’s biological target engagement?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like 14-α-demethylase (PDB: 3LD6). Focus on sulfonamide’s hydrogen bonding with heme iron and hydrophobic interactions of the triazolopyridazine core .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Calculate RMSD (<2.0 Å indicates stable docking) and free energy (MM-PBSA) .

Key Parameters from Evidence:

SoftwareTarget ProteinKey InteractionReference
AutoDock14-α-demethylaseSulfonamide-heme iron distance: 2.8 Å

Advanced Question: How to design enzyme inhibition assays for antifungal activity evaluation?

Methodological Answer:

  • Target Selection: Prioritize fungal cytochrome P450 enzymes (e.g., 14-α-demethylase) due to structural similarity to known triazole antifungals .
  • Assay Protocol:
    • Prepare microsomal fractions from Candida albicans.
    • Monitor ergosterol biosynthesis via GC-MS; IC₅₀ values <10 µM suggest potent inhibition .
    • Include positive controls (e.g., fluconazole) and assess cytotoxicity in mammalian cell lines (e.g., HEK293) to confirm selectivity.

Basic Question: What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

  • Solubility: Test in DMSO (≥50 mg/mL for stock solutions) and aqueous buffers (e.g., PBS pH 7.4: ~0.1 mg/mL). Add co-solvents (e.g., 10% PEG-400) to enhance solubility .
  • Stability: Conduct accelerated degradation studies:
    • Thermal Stability: Incubate at 25°C and 40°C for 72 hours; monitor via HPLC.
    • Photostability: Expose to UV light (300–400 nm) for 24 hours; ≤5% degradation indicates suitability for light-sensitive assays .

Advanced Question: How to address contradictions in biological activity data across different assay platforms?

Methodological Answer:

  • Case Example: If in vitro enzyme inhibition does not correlate with cellular efficacy:
    • Verify membrane permeability via PAMPA assay (Pe > 1.0 × 10⁻⁶ cm/s indicates adequate uptake) .
    • Check for efflux pump involvement (e.g., P-gp) using inhibitors like verapamil .
    • Optimize prodrug strategies (e.g., esterification of sulfonamide) to enhance bioavailability .

Advanced Question: What computational tools evaluate ADMET properties for preclinical development?

Methodological Answer:

  • ADMET Prediction: Use SwissADME or ADMETlab 2.0 to estimate:
    • Absorption: High GI absorption (≥80%) predicted for logP ~2.5–3.5 .
    • Metabolism: CYP3A4 inhibition risk (if >50% inhibition in silico, validate with fluorogenic assays) .
  • Toxicity: Run ProTox-II for hepatotoxicity alerts; prioritize compounds with LD₅₀ > 500 mg/kg (oral, rat) .

Basic Question: What analytical methods resolve isomeric impurities during synthesis?

Methodological Answer:

  • Chiral HPLC: Use a Chiralpak IA column with n-hexane/isopropanol (85:15) to separate enantiomers (if present) .
  • Crystallography: For persistent impurities, grow single crystals (e.g., via slow evaporation in ethanol) and resolve structure via X-ray diffraction .

Advanced Question: How to optimize reaction yields for scale-up synthesis?

Methodological Answer:

  • DoE Approach: Apply a factorial design (e.g., varying temperature: 80–120°C; catalyst: NaH vs. K₂CO₃) to identify optimal conditions .
  • Process Analytics: Use inline FTIR to monitor reaction progression and terminate at >90% conversion .

Example Optimization Table:

ParameterRange TestedOptimal ValueYield Improvement
Temperature80–120°C110°C+15%
CatalystNaH vs. K₂CO₃NaH+20%

Advanced Question: How to validate target engagement in cellular models?

Methodological Answer:

  • Chemical Proteomics: Use a biotinylated analog of the compound for pull-down assays; identify bound proteins via LC-MS/MS .
  • Thermal Shift Assay: Monitor target protein denaturation (ΔTm ≥ 2°C indicates binding) using differential scanning fluorimetry .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。